molecular formula C7H13Cl2O3P B14557337 Butyl methyl (2,2-dichloroethenyl)phosphonate CAS No. 61716-83-4

Butyl methyl (2,2-dichloroethenyl)phosphonate

Cat. No.: B14557337
CAS No.: 61716-83-4
M. Wt: 247.05 g/mol
InChI Key: UJJXVZFYISDDTM-UHFFFAOYSA-N
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Description

Butyl methyl (2,2-dichloroethenyl)phosphonate: is an organophosphorus compound with the molecular formula C7H13Cl2O3P. This compound contains a phosphonate group, which is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. The presence of the 2,2-dichloroethenyl group adds unique chemical properties to the molecule, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl methyl (2,2-dichloroethenyl)phosphonate typically involves the reaction of a suitable phosphonate precursor with butyl and methyl groups under controlled conditions. One common method involves the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds to form the desired phosphonate . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Butyl methyl (2,2-dichloroethenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Butyl methyl (2,2-dichloroethenyl)phosphonate is used as a precursor in the synthesis of more complex organophosphorus compounds. It serves as a building block in the development of new ligands for catalysis and materials science .

Biology and Medicine: In biological research, phosphonates are studied for their potential as enzyme inhibitors and antiviral agents. The unique structure of this compound makes it a candidate for investigating its interactions with biological molecules .

Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of butyl methyl (2,2-dichloroethenyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing it to bind to enzymes and other proteins that recognize phosphate groups. This binding can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

  • Dimethyl (2,2-dichloroethenyl)phosphonate
  • Diethyl (2,2-dichloroethenyl)phosphonate
  • Butyl ethyl (2,2-dichloroethenyl)phosphonate

Uniqueness: Butyl methyl (2,2-dichloroethenyl)phosphonate is unique due to its specific combination of butyl and methyl groups, which influence its solubility, reactivity, and interaction with other molecules. Compared to similar compounds, it may exhibit different physical properties and biological activities, making it valuable for specific applications .

Properties

CAS No.

61716-83-4

Molecular Formula

C7H13Cl2O3P

Molecular Weight

247.05 g/mol

IUPAC Name

1-[2,2-dichloroethenyl(methoxy)phosphoryl]oxybutane

InChI

InChI=1S/C7H13Cl2O3P/c1-3-4-5-12-13(10,11-2)6-7(8)9/h6H,3-5H2,1-2H3

InChI Key

UJJXVZFYISDDTM-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C=C(Cl)Cl)OC

Origin of Product

United States

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